2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . The trifluoroethoxy group would introduce three fluorine atoms, which are highly electronegative and would pull electron density away from the rest of the molecule . The imidazole ring is a five-membered ring containing two nitrogen atoms . The ethanol group would introduce an oxygen atom and a hydroxyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro, trifluoroethoxy, imidazole, and ethanol groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack . The trifluoroethoxy group might also influence the compound’s reactivity due to the presence of the highly electronegative fluorine atoms . The imidazole ring could potentially participate in various ring-opening or ring-closing reactions . The ethanol group could potentially be deprotonated to form an alkoxide, which could then act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, trifluoroethoxy, imidazole, and ethanol groups would likely make the compound polar, which could affect its solubility in various solvents . The nitro group is known to lower the volatility of compounds and increase their boiling points . The trifluoroethoxy group might increase the compound’s density due to the high atomic weight of fluorine .Scientific Research Applications
Hypoxia Detection in Tumors
2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol (TF-MISO) has been investigated for its potential as a noninvasive marker of tissue oxygen levels in tumors. Utilizing 19F magnetic resonance spectroscopy (MRS) and 19F chemical shift imaging, TF-MISO demonstrated preferential accumulation in cells under anoxic conditions. In vivo studies on murine breast and rat prostate tumor models showed that TF-MISO is reduced and retained in hypoxic tumor tissue, suggesting its potential as a valid magnetic resonance hypoxia imaging reporter for both preclinical hypoxia studies and hypoxia-directed clinical therapy (Procissi et al., 2007).
Radiosensitization and Bioreductive Activation
Studies have been conducted on the synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols as prodrugs, which are found to be radiosensitizers and selective bioreductively activated cytotoxins toward hypoxic tumor cells. These compounds, through a process of ring closure and reaction with aqueous ions, exhibit activities consistent with the proportion converted to the parent aziridine during experiments. This highlights their potential use in radiosensitizing or as bioreductively activated cytotoxins (Jenkins et al., 1990).
Synthesis and Characterization
Research has also been conducted on the synthesis of compounds related to alpha-(1-aziridinylmethyl)-2-nitro-1H-imidazole-1-ethanol (RSU 1069) and their evaluation as selective hypoxic cell cytotoxic agents and radiosensitizers. These studies provide insights into the structural modifications on differential cytotoxicity and radiosensitization by aziridinyl and oxiranyl derivatives, contributing to the understanding of the molecular structure and function relationship in these compounds (Suto et al., 1991).
Properties
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-(2,2,2-trifluoroethoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O4/c9-8(10,11)5-18-4-6(15)3-13-2-1-12-7(13)14(16)17/h1-2,6,15H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAYBDARRXBLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(COCC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875728 | |
Record name | 1(2-OH-6-CF3-ETOPR)-2-NO2-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21787-91-7 | |
Record name | 1-(2-Nitro-1-imidazoyl)-3-(2,2,2-trifluoroethoxy)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021787917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(2-OH-6-CF3-ETOPR)-2-NO2-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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